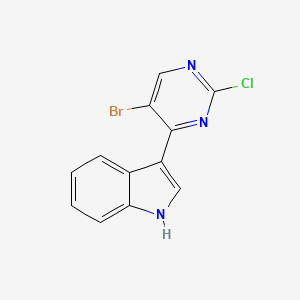

3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole

Description

Significance of Indole (B1671886) and Pyrimidine (B1678525) Heterocycles in Chemical Biology

Indole and pyrimidine are two of the most prominent heterocyclic scaffolds in the realm of chemical biology and drug discovery. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component of many natural and synthetic molecules with significant biological activity. nih.gov It is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloids with diverse pharmacological effects. nih.gov The versatility of the indole scaffold allows it to interact with a multitude of biological targets, leading to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Similarly, the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA. mdpi.com This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research. mdpi.com Pyrimidine-containing compounds have been successfully developed as anticancer agents, antivirals, and kinase inhibitors. nih.gov The pyrimidine scaffold's ability to participate in hydrogen bonding and other molecular interactions makes it an effective pharmacophore for targeting a wide range of enzymes and receptors. mdpi.com The combination of indole and pyrimidine moieties into a single molecule, as seen in 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole, creates a hybrid scaffold with the potential for synergistic or novel biological activities. researchgate.net

Role of Halogenation in Modulating Molecular Properties and Interactions

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a molecular structure is a widely used strategy in medicinal chemistry to modulate its biological activity and pharmacokinetic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. mdpi.com For instance, the presence of halogens can alter the electron distribution within a molecule, thereby affecting its ability to engage in crucial interactions such as hydrogen bonding and halogen bonding.

In the case of this compound, the presence of both bromine and chlorine atoms is expected to significantly impact its properties. These halogens can enhance the compound's ability to penetrate cell membranes and can also serve as key interaction points within a protein's binding pocket. mdpi.com Structure-activity relationship studies of other halogenated indole alkaloids have revealed that the position and nature of the halogen substituent can have a profound effect on biological activity, including kinase inhibitory potency. nih.gov For example, a single bromine substitution on the indole ring of certain marine alkaloids has been shown to considerably improve their potency. nih.gov

Current Research Landscape for Related Heterocyclic Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, the broader research landscape for related indolyl-pyrimidine scaffolds is vibrant and focused on several key therapeutic areas, most notably oncology. The hybridization of indole and pyrimidine rings has given rise to a plethora of derivatives investigated for their potential as inhibitors of various protein kinases. nih.govmdpi.com

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. Indolyl-pyrimidine derivatives have been designed and synthesized to target a range of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.comgoogle.com The general strategy involves utilizing the indole moiety to occupy a hydrophobic region of the kinase's ATP-binding site, while the pyrimidine core forms key hydrogen bond interactions.

The meridianins, a class of marine alkaloids, are naturally occurring examples of 3-(pyrimidin-2-yl)indoles that have been shown to possess kinase inhibitory activity. nih.gov Investigations into synthetic analogues of these natural products have further elucidated the structure-activity relationships of this scaffold. nih.gov These studies often explore the impact of various substituents on both the indole and pyrimidine rings to optimize potency and selectivity.

Defined Academic Research Objectives for this compound

Given the established biological significance of the indole and pyrimidine scaffolds and the modulatory effects of halogenation, the academic research objectives for a novel compound like this compound can be logically inferred. A primary objective would be the comprehensive evaluation of its potential as a kinase inhibitor. This would involve screening the compound against a panel of kinases to identify any specific targets.

A subsequent and crucial objective would be to establish a detailed structure-activity relationship (SAR) for this class of molecules. This would entail the synthesis of a library of analogues with variations in the halogen substitution patterns on both the indole and pyrimidine rings. By systematically altering the position and identity of the halogens, researchers could probe their influence on kinase inhibitory activity and selectivity.

Furthermore, research would likely focus on understanding the molecular basis of the compound's activity through computational modeling and structural biology studies. Docking the compound into the active sites of identified kinase targets could provide insights into its binding mode and guide the design of more potent and selective inhibitors.

Another important research avenue would be the exploration of this scaffold for other potential therapeutic applications beyond kinase inhibition. Given the broad range of biological activities associated with indole and pyrimidine derivatives, it would be prudent to screen this compound against other relevant biological targets, such as those involved in inflammatory or neurodegenerative diseases. google.com

Due to the absence of published research specifically on this compound, detailed research findings and data tables on its biological activity are not available at this time. The information presented is based on the well-documented properties of its constituent chemical moieties and the research landscape of structurally related compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPOKROODJQYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 5 Bromo 2 Chloropyrimidin 4 Yl 1h Indole

Retrosynthetic Dissection of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole, the primary disconnection occurs at the C-C bond linking the C3 position of the indole (B1671886) ring and the C4 position of the pyrimidine (B1678525) ring. This approach suggests two main synthetic pathways originating from two key precursors: an indole synthon and a pyrimidine synthon.

Key Disconnection and Precursors:

Disconnection: The bond between Indole C3 and Pyrimidine C4.

Precursors:

An indole synthon , which can act as a nucleophile (e.g., indole anion) or as an organometallic reagent (e.g., indole-3-boronic acid or 3-stannylindole).

A pyrimidine synthon , which serves as an electrophile. The most logical precursor is a polyhalogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine (B17362) . This starting material offers distinct reactivity at its halogenated positions, which is crucial for achieving the desired regioselectivity.

This retrosynthetic strategy allows for a convergent synthesis, where the two main heterocyclic fragments are prepared separately and then joined in a final key step.

Forward Synthesis Approaches for the Core Structure

Based on the retrosynthetic analysis, several forward synthesis methods can be employed to construct the target molecule. The choice of method often depends on the desired scale, available starting materials, and required purity.

Palladium-Catalyzed Coupling Reactions for Indole-Pyrimidine Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heteroaromatic rings. uni-rostock.de For the synthesis of this compound, a Suzuki-Miyaura coupling is a highly viable approach.

This reaction would typically involve the coupling of an indole-3-boronic acid with 5-bromo-2,4-dichloropyrimidine. A critical aspect of this synthesis is controlling the regioselectivity. In dihalogenated pyrimidines and other N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive in palladium-catalyzed cross-couplings. nsf.gov However, selectivity can be influenced by the choice of ligand, catalyst, and reaction conditions. For 5-bromo-2,4-dichloropyrimidine, the chlorine at the C4 position is generally more susceptible to oxidative addition to the palladium(0) catalyst than the chlorine at the C2 position, allowing for selective coupling. The C-Br bond is typically less reactive than C-I but more reactive than C-Cl in such couplings, offering another handle for sequential functionalization if needed. rsc.org

A typical reaction scheme would be: Indole-3-boronic acid + 5-bromo-2,4-dichloropyrimidine → this compound

This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent mixture like dioxane/water or DMF.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free alternative for linking the indole and pyrimidine rings. nih.gov In this approach, the indole acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing a halide leaving group.

To enhance its nucleophilicity, indole is typically deprotonated with a strong base (e.g., NaH, KH) to form the corresponding indole anion (indolide). This potent nucleophile can then react with 5-bromo-2,4-dichloropyrimidine. The pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two nitrogen atoms and the three halogen substituents.

Regioselectivity is a key consideration in this SNAr reaction. For dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This selectivity has been demonstrated in reactions of 5-bromo-2,4-dichloropyrimidine with other nucleophiles, such as hydrazine, which selectively displaces the C4-chloro substituent. jsscacs.edu.in This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.

The reaction proceeds as follows:

1H-indole + Base (e.g., NaH) → Sodium indolide

Sodium indolide + 5-bromo-2,4-dichloropyrimidine → this compound + NaCl

This method avoids the use of expensive and potentially toxic heavy metal catalysts, making it an attractive option for larger-scale synthesis.

Indole Functionalization Methods

The success of the aforementioned synthetic strategies relies on the availability of appropriately functionalized indole precursors. The C3 position of indole is inherently nucleophilic and is the most common site for electrophilic substitution. rsc.org

For SNAr reactions, the indole can often be used without prior functionalization, as it is deprotonated in situ. For palladium-catalyzed couplings, specific functional groups must be installed at the C3 position.

Synthesis of Indole-3-boronic acid: This key intermediate for Suzuki coupling can be prepared by first generating a 3-metalloindole species. This is typically achieved by deprotonation at N1 followed by lithiation at C3 using a strong base like n-butyllithium or t-butyllithium. The resulting 3-lithioindole is then quenched with a trialkyl borate (B1201080) (e.g., triisopropyl borate) followed by acidic workup to yield indole-3-boronic acid.

Synthesis of 3-Iodoindoles: 3-Iodoindoles, which can be used in various coupling reactions, can be synthesized through the iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines. nih.gov These iodinated indoles can then participate in subsequent palladium-catalyzed reactions. nih.gov

Direct C-H Functionalization: Modern methods are increasingly focused on the direct C-H functionalization of indoles, which avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed direct arylation of the indole C-H bond at the C3 position with 5-bromo-2,4-dichloropyrimidine represents a more atom-economical approach.

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of catalysts, ligands, bases, temperature, and solvents is crucial for maximizing yield and minimizing side products.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is one of the most critical parameters in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. rsc.orgwhiterose.ac.uk The solvent can influence catalyst stability, substrate solubility, and the reaction pathway, thereby affecting both the rate and selectivity of the transformation. whiterose.ac.uk

In the context of palladium-catalyzed couplings of halo-heterocycles, solvent polarity can dramatically alter the reaction's outcome. nih.govresearchgate.net For instance, in Suzuki-Miyaura couplings involving substrates with multiple different halide leaving groups, the solvent can switch the site of reactivity. nih.gov Studies have shown that nonpolar solvents (e.g., toluene, THF) can favor coupling at a C-Cl bond, whereas polar aprotic solvents (e.g., DMF, acetonitrile) can promote reaction at a different site, such as a C-OTf bond. nih.govnih.gov This switch is often attributed to the ability of polar solvents to stabilize charged intermediates or transition states in the catalytic cycle. researchgate.netnih.gov

The table below illustrates the effect of different solvents on the product ratio in a model palladium-catalyzed Suzuki-Miyaura coupling reaction, demonstrating the profound impact of the solvent on chemoselectivity.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Selectivity (Product A vs. Product B) |

|---|---|---|---|

| Toluene | 2.4 | 95 | >98:2 (Favors A) |

| THF | 7.6 | 92 | 95:5 (Favors A) |

| Acetone | 21 | 85 | 90:10 (Favors A) |

| Acetonitrile (MeCN) | 37.5 | 88 | 5:95 (Favors B) |

| DMF | 38.3 | 90 | 10:90 (Favors B) |

| DMSO | 47 | 78 | 15:85 (Favors B) |

Data presented is illustrative of general trends in solvent-controlled selectivity for palladium-catalyzed cross-coupling reactions and is based on findings from model systems. nih.gov

For the synthesis of this compound via SNAr, polar aprotic solvents like DMF, DMSO, or THF are typically preferred. These solvents are effective at dissolving the indole salt and the pyrimidine substrate, facilitating the reaction. They also help to solvate the cation of the indole salt, increasing the nucleophilicity of the indolide anion.

Catalyst Systems and Ligand Effects

The formation of the carbon-carbon bond between the indole ring at the C3 position and the pyrimidine ring is typically achieved through palladium-catalyzed cross-coupling reactions. A plausible and efficient method is the direct C-H arylation of 1H-indole with a suitable dihalopyrimidine precursor, such as 5-bromo-2,4-dichloropyrimidine.

The choice of the palladium catalyst and the accompanying ligand is critical for the success of such reactions. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly employed catalyst precursor for the C-H arylation of indoles. nih.govresearchgate.net The ligand plays a crucial role in stabilizing the palladium center, facilitating the catalytic cycle, and influencing the regioselectivity and efficiency of the reaction.

For the C-H arylation of indoles, bulky, electron-rich phosphine (B1218219) ligands are often favored. Ligands such as 2-(dicyclohexylphosphino)-biphenyl have proven effective in the direct arylation of indoles with aryl chlorides. nih.gov In some cases, pyridine-type ligands are used in conjunction with a directing group on the indole nitrogen to achieve high regioselectivity. nih.govresearchgate.net The interaction between the palladium catalyst and the ligand system is a key determinant of the reaction's success, influencing factors such as catalyst stability, turnover number, and the ability to activate the C-H bond of the indole and the C-Cl bond of the pyrimidine.

| Catalyst System Component | Function | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Stabilizes the palladium center, influences reactivity and selectivity | Bulky phosphines (e.g., 2-(dicyclohexylphosphino)-biphenyl), Pyridine-type ligands |

| Base | Activates the indole C-H bond and neutralizes HX formed | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Solubilizes reactants and influences reaction rate | Dioxane, Toluene, Dimethylformamide (DMF) |

Temperature and Pressure Control in Synthesis

Temperature is a critical parameter in the palladium-catalyzed synthesis of this compound. Direct C-H arylation reactions often require elevated temperatures to overcome the activation energy for C-H bond cleavage and to ensure a reasonable reaction rate. Typical reaction temperatures for the direct arylation of heterocycles range from 80 °C to 150 °C. nih.gov

The precise temperature is dependent on several factors, including the reactivity of the specific indole and pyrimidine substrates, the choice of catalyst and ligand, and the solvent used. For instance, less reactive aryl chlorides may necessitate higher temperatures compared to more reactive aryl bromides or iodides. nih.gov

Pressure is generally not a critical parameter for these types of cross-coupling reactions when conducted on a laboratory scale, and they are typically performed at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and sensitive reagents.

For a hypothetical direct C-H arylation of 1H-indole with 5-bromo-2,4-dichloropyrimidine, a systematic optimization of the temperature would be necessary. The reaction might be initiated at a lower temperature (e.g., 80 °C) and gradually increased until a satisfactory conversion rate is achieved, while monitoring for potential side reactions or decomposition at higher temperatures.

Isolation and Purification Techniques

Following the synthesis, the crude product mixture contains the desired this compound along with unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is therefore essential to isolate the target compound in high purity.

Chromatographic Separations

Flash column chromatography is a standard and highly effective method for the purification of indole derivatives. dntb.gov.uarsc.org For a compound like this compound, silica (B1680970) gel is the most common stationary phase due to its versatility and ability to separate compounds based on polarity. dntb.gov.ua

The choice of the eluent (mobile phase) is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. This allows for the sequential elution of compounds with different polarities. Common solvent systems for the chromatography of indole derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. dntb.gov.uarsc.org For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated by flushing with a solvent system containing a small amount of a base like triethylamine. rochester.edu

| Chromatographic Parameter | Description | Typical Conditions |

| Stationary Phase | The solid adsorbent through which the mixture passes. | Silica gel (40-63 µm) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol |

| Detection Method | Method used to monitor the fractions as they elute from the column. | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for the final purification of the isolated product to obtain a crystalline solid of high purity. mt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com

The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures. Finding a suitable solvent often involves screening a range of solvents with varying polarities. Common solvent systems for the recrystallization of organic compounds include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include heptanes/ethyl acetate, methanol/water, and acetone/water. reddit.com For indole derivatives, which can have varying polarities, a systematic approach to solvent selection is necessary. researchgate.netmdpi.com

Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Catalyst Cost and Efficiency: Palladium catalysts, while highly effective, are expensive. For a scalable process, the catalyst loading must be minimized without significantly compromising the reaction yield and time. Catalyst turnover number (TON) and turnover frequency (TOF) become critical metrics. The potential for catalyst recovery and recycling is also a significant consideration to improve the economic feasibility of the process.

Reagent and Solvent Selection: The cost and availability of starting materials, particularly the functionalized pyrimidine, are crucial factors. Solvents that are suitable for laboratory-scale reactions, such as dioxane or dimethylformamide (DMF), may be less desirable for large-scale production due to their toxicity, environmental impact, and cost. Process chemists often seek to replace these with more sustainable and safer alternatives. rsc.org

Process Safety and Heat Management: Exothermic reactions need to be carefully managed on a large scale to prevent thermal runaways. Proper reactor design and cooling systems are essential. The handling of potentially hazardous reagents and intermediates must be conducted under strict safety protocols.

Purification and Waste Management: Chromatographic purification, while effective in the lab, can be costly and generate large volumes of solvent waste on an industrial scale. Developing a robust crystallization or precipitation method for purification is often a primary goal for scalable synthesis as it is generally more economical and environmentally friendly. mt.com Minimizing waste streams and developing methods for their treatment are integral parts of a green and sustainable manufacturing process. rsc.org

Regulatory Compliance: The synthesis of compounds intended for pharmaceutical or other regulated applications must adhere to Good Manufacturing Practices (GMP). This includes stringent control over raw materials, processes, and product quality, as well as comprehensive documentation.

Advanced Structural Elucidation and Conformational Analysis of 3 5 Bromo 2 Chloropyrimidin 4 Yl 1h Indole

High-Resolution Spectroscopic Characterization

The elucidation of the molecular structure of 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole would rely on a suite of high-resolution spectroscopic techniques. Each method provides unique insights into the electronic and structural features of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) and pyrimidine (B1678525) rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0-12.5 ppm. The aromatic protons of the indole moiety would resonate in the region of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns dictated by their positions on the benzene (B151609) ring. The single proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and halogen substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would show distinct signals for each carbon atom in the indole and pyrimidine rings. The carbons of the indole ring typically resonate between δ 100-140 ppm. The carbons of the pyrimidine ring, being part of a more electron-deficient system and substituted with electronegative chlorine and bromine atoms, are expected to appear at lower field strengths.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the indole aromatic system. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the linkage between the indole and pyrimidine rings at the C3 and C4 positions, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | 11.0 - 12.5 | - |

| Indole H2 | 7.5 - 8.0 | 120 - 125 |

| Indole H4 | 7.8 - 8.3 | 120 - 123 |

| Indole H5 | 7.1 - 7.4 | 122 - 125 |

| Indole H6 | 7.1 - 7.4 | 118 - 121 |

| Indole H7 | 7.6 - 7.9 | 111 - 114 |

| Pyrimidine H6 | 8.5 - 8.8 | 155 - 160 |

| Indole C2 | - | 120 - 125 |

| Indole C3 | - | 115 - 120 |

| Indole C3a | - | 128 - 132 |

| Indole C4 | - | 120 - 123 |

| Indole C5 | - | 122 - 125 |

| Indole C6 | - | 118 - 121 |

| Indole C7 | - | 111 - 114 |

| Indole C7a | - | 135 - 138 |

| Pyrimidine C2 | - | 158 - 162 |

| Pyrimidine C4 | - | 160 - 165 |

| Pyrimidine C5 | - | 110 - 115 |

| Pyrimidine C6 | - | 155 - 160 |

Note: These are predicted values based on known data for indole and substituted pyrimidines and require experimental verification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion and to confirm the elemental composition of this compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a clear indicator of their presence in the molecule. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, showing the loss of characteristic fragments such as the halogen atoms or cleavage of the bond between the indole and pyrimidine rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, would be used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be observed in the 1400-1650 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching modes are generally strong in the Raman spectrum. Due to the presence of the heavy bromine atom, a low-frequency C-Br stretching mode should be observable. The symmetric vibrations of the pyrimidine ring are also expected to give rise to distinct Raman bands.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Note: These are predicted values and require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the indole and pyrimidine rings is expected to result in characteristic absorption bands in the UV-Vis spectrum. The indole moiety typically exhibits two absorption bands around 260-290 nm. The attachment of the substituted pyrimidine ring at the 3-position is likely to cause a bathochromic (red) shift of these absorptions due to the extension of the conjugated π-system.

Solid-State Structural Determination

While spectroscopic methods provide valuable information about the molecular structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data would allow for a detailed analysis of the molecular conformation and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Although a crystal structure for the title compound is not available, analysis of related structures suggests that the indole and pyrimidine rings would likely be non-coplanar due to steric hindrance between the hydrogen atom at the 2-position of the indole and the substituents on the pyrimidine ring. The crystal packing would likely be influenced by N-H···N hydrogen bonds involving the indole NH group and a nitrogen atom of the pyrimidine ring of an adjacent molecule.

Table 3: Expected Bond Lengths and Angles from X-ray Diffraction Analysis

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (indole) | 1.37 - 1.39 Å |

| C-N (pyrimidine) | 1.32 - 1.38 Å |

| C-Cl | 1.72 - 1.76 Å |

| C-Br | 1.88 - 1.92 Å |

| C-N-C (indole) | ~108° |

| N-C-N (pyrimidine) | ~115° - 128° |

| Dihedral Angle (Indole-Pyrimidine) | 30° - 60° |

Note: These are expected values based on crystallographic data of similar molecules and require experimental determination.

Powder X-ray Diffraction (PXRD)

No peer-reviewed studies or database entries containing Powder X-ray Diffraction (PXRD) data for this compound could be located. Therefore, information regarding its crystalline form, unit cell dimensions, space group, and other crystallographic parameters derived from PXRD analysis is currently unavailable.

Table 1: Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|

Conformational Isomerism and Tautomeric Studies

There is no specific research published on the conformational isomerism or tautomeric forms of this compound. Conformational analysis, which would detail the spatial arrangement of atoms and the potential for different rotamers due to bond rotation (for instance, between the indole and pyrimidine rings), has not been reported. Similarly, studies investigating the potential for tautomerism, such as proton migration between the indole nitrogen and the pyrimidine ring nitrogens, have not been documented for this compound.

Table 2: Conformational and Tautomeric Analysis of this compound

| Parameter | Findings |

|---|---|

| Conformational Isomers | |

| Method of Analysis | Not Applicable |

| Identified Conformers | Data Not Available |

| Energy Barriers | Data Not Available |

| Tautomeric Forms | |

| Method of Analysis | Not Applicable |

| Identified Tautomers | Data Not Available |

Chiroptical Properties (if stereogenic centers are introduced during derivatization)

The investigation of chiroptical properties, such as circular dichroism or optical rotatory dispersion, is contingent upon the presence of stereogenic centers. A search of the scientific literature did not yield any reports on the synthesis of chiral derivatives of this compound. Consequently, no studies on the chiroptical properties of any such derivatives have been published.

Table 3: Chiroptical Properties of this compound Derivatives

| Derivative | Stereogenic Center | Method of Analysis | Chiroptical Data (e.g., [α]D, Δε) |

|---|

Computational and Theoretical Chemistry Investigations of 3 5 Bromo 2 Chloropyrimidin 4 Yl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict molecular properties and is frequently applied to heterocyclic compounds to understand their stability, reactivity, and electronic characteristics. For a molecule like 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole, DFT calculations provide fundamental insights into its behavior at a molecular level.

The electronic structure of a molecule is foundational to its chemical properties. DFT calculations are employed to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap suggests the molecule is more reactive.

For indole-pyrimidine derivatives, the distribution of these frontier orbitals is key. Typically, the HOMO is localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the more electron-deficient pyrimidine (B1678525) ring, especially with its electron-withdrawing halogen substituents.

Table 1: Illustrative Frontier Molecular Orbital Parameters Calculated by DFT This table presents typical data that would be generated from a DFT analysis for a molecule in this class and is for illustrative purposes only.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | LUMO - HOMO; indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule. wolfram.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. wolfram.comnih.gov

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen or oxygen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of both the indole and pyrimidine rings. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of positive potential, making it a potential hydrogen bond donor. The halogen atoms (bromine and chlorine) can also exhibit regions of positive potential opposite the C-X bond (a phenomenon known as a σ-hole), which can participate in halogen bonding. researchgate.net

Fukui functions are reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgfaccts.de This allows for the identification of sites susceptible to different types of chemical attack:

Nucleophilic attack (f+): Indicates the sites most likely to accept an electron.

Electrophilic attack (f-): Indicates the sites most likely to donate an electron.

Radical attack (f0): Indicates sites susceptible to attack by a radical species.

By calculating the condensed Fukui functions for each atom in this compound, researchers can pinpoint the specific atoms most likely to participate in chemical reactions. semanticscholar.orgnih.gov For instance, certain carbon atoms in the pyrimidine ring might be identified as primary sites for nucleophilic substitution, while atoms in the indole ring could be highlighted as sites for electrophilic substitution. bas.bg

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and stability of molecules like this compound. nih.govjchemlett.com

A molecule's biological activity and physical properties are often dependent on its three-dimensional shape or conformation. acs.org this compound has rotational freedom around the single bond connecting the indole and pyrimidine rings. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations (rotamers). lumenlearning.com

Key metrics such as the Root Mean Square Deviation (RMSD) are calculated from the simulation trajectory to assess the stability of the molecule's structure over time. A stable RMSD value indicates that the molecule is maintaining a consistent conformation, while large fluctuations might suggest significant flexibility. frontiersin.org This analysis is crucial for understanding how the molecule might fit into a biological target, such as an enzyme's active site.

Table 2: Example Data from Conformational Analysis This table shows representative data obtained from MD simulations to assess molecular stability and is for illustrative purposes only.

| Simulation Time (ns) | Parameter | Value | Interpretation |

|---|---|---|---|

| 100 | Average RMSD (Å) | 1.8 | Indicates the average deviation from the initial structure. |

| 100 | Dihedral Angle (°) (C-C-C-N between rings) | 45 ± 10 | Describes the preferred rotational orientation between the indole and pyrimidine rings. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) in the simulation box to provide a more realistic model of the molecule's behavior in solution. rsc.org

These simulations can reveal how solvent molecules arrange themselves around the solute (solvation shells) and how they mediate intramolecular and intermolecular interactions. For example, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the N-H group of the indole and the nitrogen atoms of the pyrimidine ring. The presence of a solvent can affect the conformational preferences of the molecule, stabilizing certain rotamers over others. researchgate.net Analyzing properties like the radial distribution function (RDF) can provide quantitative information about the structure of the solvent around specific atoms of the solute.

Molecular Docking Studies with Relevant Biological Targets (based on in vitro findings)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, molecular docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. Based on in vitro evaluations of structurally similar compounds, a key potential target has been identified for this class of molecules.

Recent research has highlighted the potential of 3-(2-chloropyrimidin-4-yl)indoles as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes, including gene silencing, DNA repair, and metabolism. researchgate.net Dysregulation of SIRT1 has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Therefore, SIRT1 presents a relevant biological target for molecular docking studies of this compound.

Molecular docking simulations of 3-(2-chloropyrimidin-4-yl)indole analogs into the active site of SIRT1 have revealed key interactions that are likely to contribute to their inhibitory activity. researchgate.net While specific docking studies for the 5-bromo derivative are not extensively detailed in publicly available literature, the interaction profile can be inferred from its structural components and the behavior of analogous compounds.

The indole moiety of the ligand is expected to form crucial hydrophobic and π-π stacking interactions with the aromatic residues within the SIRT1 active site. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues in the binding pocket. The chloro and bromo substituents on the pyrimidine ring are predicted to enhance the binding affinity through halogen bonding and by increasing the lipophilicity of the molecule, thereby favoring its interaction with hydrophobic pockets within the enzyme's active site.

Table 1: Predicted Ligand-Protein Interactions of the 3-(2-chloropyrimidin-4-yl)indole Scaffold with SIRT1

| Interaction Type | Ligand Moiety | SIRT1 Active Site Residue (Hypothetical) |

| Hydrogen Bonding | Pyrimidine Nitrogen | Amino acid side chains (e.g., Ser, Thr, Asn, Gln) |

| π-π Stacking | Indole Ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Indole and Pyrimidine Rings | Aliphatic and aromatic residues |

| Halogen Bonding | Bromo and Chloro Substituents | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

The binding affinity, often expressed as the binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between a ligand and its target protein. In silico docking studies on 3-(2-chloropyrimidin-4-yl)indole analogs have shown promising binding energies with the SIRT1 enzyme. researchgate.net For instance, certain derivatives in this class have exhibited calculated binding energies exceeding -100 kcal/mol, which is significantly better than the known inhibitor nicotinamide (B372718) (binding energy of -88.38 kcal/mol). researchgate.net

Table 2: Comparative Binding Affinity Predictions for SIRT1 Inhibitors (Hypothetical Data Based on Analogs)

| Compound | Predicted Binding Energy (kcal/mol) |

| Nicotinamide (Reference) | -88.38 researchgate.net |

| 3-(2-chloropyrimidin-4-yl)indole analog | > -100 researchgate.net |

| This compound | Predicted to be in a similar or potentially higher range |

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds and to identify the key structural features that influence their biological effects.

Due to the absence of a specific QSAR study for a series of compounds that includes this compound in the public domain, the following sections will provide a theoretical framework for how such a model could be developed and the types of structural descriptors that would likely be important.

The development of a predictive QSAR model for a series of 3-(pyrimidin-4-yl)-1H-indole derivatives would typically involve the following steps:

Data Set Collection: A dataset of compounds with a common 3-(pyrimidin-4-yl)-1H-indole scaffold and their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability and robustness.

For a series of halogenated pyrimidinyl-indoles, a well-constructed QSAR model could predict their inhibitory activity against a specific target, such as a protein kinase or SIRT1, and guide the synthesis of new analogs with potentially improved potency.

Based on QSAR studies of similar heterocyclic compounds, several classes of structural descriptors are likely to be important for the biological activity of this compound and its analogs.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of electron density is crucial for interactions like hydrogen bonding and halogen bonding.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents can influence how well the molecule fits into the binding pocket of a target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. Hydrophobicity is critical for membrane permeability and for hydrophobic interactions with the target.

Table 3: Potentially Important Structural Descriptors for the Biological Activity of 3-(pyrimidin-4-yl)-1H-indole Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial charge on pyrimidine nitrogens | Hydrogen bond accepting capacity |

| HOMO/LUMO energies | Reactivity and charge transfer interactions | |

| Steric | Molecular Volume | Fit within the enzyme's active site |

| Molar Refractivity | Polarizability and dispersion forces | |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Molecular branching and compactness |

Despite a comprehensive search for scientific literature, no specific in vitro molecular and cellular biological evaluation data for the compound This compound is publicly available.

Extensive searches were conducted to locate studies detailing the investigation of this specific molecule's interactions with molecular targets and its mechanism of action at a cellular level. These searches aimed to find information pertaining to:

Enzyme inhibition, receptor binding, and protein interaction assays.

Specific kinase inhibition assays and enzyme kinetic studies.

Cell-free or membrane preparation-based receptor binding assays.

Modulation of cellular signaling pathways in in vitro models.

Antiproliferative activity in specific cell lines.

The structural motifs present in "this compound," namely the indole and chloropyrimidine cores, are features of molecules known to exhibit a range of biological activities, including kinase inhibition and antiproliferative effects. However, published research with specific experimental data for the exact compound specified in the query could not be identified.

Therefore, it is not possible to provide the detailed analysis and data tables as requested in the article outline for "Molecular and Cellular Biological Evaluation of this compound (In Vitro Focus)." The required scientifically accurate content, including detailed research findings and data tables for each specified subsection, is absent from the available scientific literature.

Molecular and Cellular Biological Evaluation of 3 5 Bromo 2 Chloropyrimidin 4 Yl 1h Indole in Vitro Focus

Mechanism of Action Elucidation at the Cellular Level (in vitro cell models)

Antimicrobial Activity against Specific Strains (in vitro bacterial/fungal assays)

There are no specific published studies detailing the in vitro antimicrobial activity of 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole against specific bacterial or fungal strains. While the broader class of indole (B1671886) derivatives has been investigated for antimicrobial properties, it is scientifically unsound to attribute those findings to this specific molecule without direct experimental evidence.

For context, other substituted indole derivatives have demonstrated activity against various microbes. For instance, certain 3-substituted indole derivatives have been evaluated against strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov Similarly, various halogenated isatin (B1672199) (indole-2,3-dione) derivatives have shown antibacterial and antifungal activities. researchgate.net However, the unique combination of a 5-bromo and a 2-chloropyrimidin-4-yl substituent at the 3-position of the indole ring defines the specific properties of the title compound, which remain to be reported.

Antimicrobial Activity Data for this compound

| Microorganism | Strain | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| No data available in published literature. |

High-Throughput Screening Methodologies for In Vitro Biological Activity

Specific applications of high-throughput screening (HTS) methodologies for the in vitro biological activity of this compound have not been documented in scientific publications.

In general, HTS is a foundational technology in drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target or cellular pathway. ufl.edunih.gov These methods utilize automation and miniaturized assay formats (e.g., 384- or 1536-well plates) to generate large datasets efficiently. ufl.edu HTS can be applied to discover antibacterial agents by screening compound libraries against bacterial growth or specific molecular targets. nih.gov The process involves developing a robust assay, screening the library, and then confirming and validating the "hits." nih.govchapman.edu Should this compound be included in a screening library, its potential activities across various targets could be identified using these established techniques.

Cellular Uptake and Subcellular Distribution Studies (in cell models)

There is no published research available that investigates the cellular uptake and subcellular distribution of this compound in cell models.

Such studies are critical for understanding a compound's mechanism of action, as its ability to reach and accumulate at its site of action is paramount. Typical methodologies to investigate cellular uptake and distribution include using fluorescently labeled analogues of the compound for visualization by confocal microscopy or employing analytical techniques like liquid chromatography-mass spectrometry (LC-MS) on fractionated cellular compartments (e.g., nucleus, mitochondria, cytoplasm) to quantify its presence.

Studies on Chemoresistance Modulation in Cell Models (if applicable)

No studies concerning the potential of this compound to modulate chemoresistance in cell models have been reported in the scientific literature.

The modulation of chemoresistance is an important area of cancer research, where compounds are investigated for their ability to resensitize drug-resistant cancer cells to chemotherapy. Some indole derivatives have been explored as inhibitors of efflux pumps, such as NorA in Staphylococcus aureus, which contribute to antibiotic resistance. nih.gov This concept is analogous to overcoming multidrug resistance in cancer. However, whether this compound possesses such capabilities is currently unknown.

Structure Activity Relationship Sar and Analogue Design Strategies for 3 5 Bromo 2 Chloropyrimidin 4 Yl 1h Indole

Systematic Derivatization of the Indole (B1671886) Moiety

The indole nucleus of 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole offers multiple positions for chemical modification, each influencing the compound's interaction with biological targets.

The nitrogen atom of the indole ring is a key site for substitution, and modifications at this position can significantly impact biological activity. Studies on related indole-pyrimidine hybrids have shown that N-alkylation can be a viable strategy to modulate potency. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, N-methylation of the indole was a common feature in compounds exhibiting anti-inflammatory activity. nih.gov The introduction of a methyl group on the indole nitrogen can enhance binding affinity by occupying a hydrophobic pocket in the target protein or by altering the electronic properties of the indole ring system. nih.gov

In the broader context of indole derivatives, N-substitution with various alkyl and benzyl (B1604629) groups has been explored to probe the steric and electronic requirements of the N-1 position. nih.gov For example, the synthesis of N-benzyl-1H-indole-2-carbohydrazide derivatives demonstrated that substituted benzyl groups could be introduced to explore the SAR of this position. nih.gov These findings suggest that for this compound, a systematic exploration of N-substituents, ranging from small alkyl groups to larger aromatic moieties, could lead to the discovery of analogues with improved activity profiles.

Table 1: Representative N-Substitutions on the Indole Moiety and Their Potential Impact

| Substitution at N-1 | Rationale | Potential Effect on Activity |

|---|---|---|

| Methyl | Increased lipophilicity, potential for hydrophobic interactions | May enhance potency |

| Ethyl | Further increase in lipophilicity | Activity may increase or decrease depending on steric tolerance |

| Benzyl | Introduction of an aromatic ring for potential π-stacking interactions | Could significantly alter binding mode and potency |

| Substituted Benzyl | Probing electronic and steric effects | Fine-tuning of activity and selectivity |

Modifications at other positions of the indole ring (C-4, C-5, C-6, and C-7) have also been shown to be critical for activity. Research on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed that the position of substituents on the indole ring significantly influences potency. researchgate.net For instance, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was found to be the most favorable for activity in one study. researchgate.net Conversely, substitution at the 4-position was the least favorable. researchgate.net

Electron-donating and electron-withdrawing groups at various positions can alter the electron density of the indole ring, thereby affecting its interaction with target proteins. The introduction of halogen atoms, such as fluorine or chlorine, has also been investigated. In some cases, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net These observations highlight the importance of a systematic exploration of various substituents at different positions on the indole ring of this compound to optimize its biological activity.

Table 2: Influence of Substituent Position on the Indole Ring

| Position of Substitution | Type of Substituent | Observed Effect on Activity in Analogous Series |

|---|---|---|

| 4-position | Various | Generally unfavorable for activity researchgate.net |

| 5-position | Methoxy | Can be favorable |

| 6-position | Methoxy | Can be favorable |

| 7-position | Methoxy | Often the most favorable position for activity researchgate.net |

| 5- or 6-position | Fluoro | Can be more potent than chloro substituents researchgate.net |

Systematic Derivatization of the Pyrimidine (B1678525) Moiety

The 5-bromo-2-chloropyrimidine (B32469) moiety is a crucial pharmacophore, and its derivatization provides another avenue for optimizing the biological profile of the lead compound.

The bromine at the 5-position and the chlorine at the 2-position of the pyrimidine ring are key features that can be modified. The replacement of the 5-bromo substituent with other halogens or small alkyl groups can influence the compound's size, lipophilicity, and electronic properties. Studies on similar pyrimidine derivatives have shown that such modifications can have a profound impact on activity. nih.gov For example, the replacement of a chloro group with a bromo group in a series of covalent inhibitors led to a compound with a pIC50 of 7.5. nih.gov

The 2-chloro substituent is often a reactive handle for introducing a wide variety of functional groups via nucleophilic aromatic substitution (SNAr) reactions. This position has been extensively derivatized in related pyrimidine-indole scaffolds to explore interactions with the target protein. nih.gov For instance, the chlorine atom can be displaced by various amines, alcohols, and thiols to generate a library of analogues with diverse chemical properties. nih.gov

Beyond simple replacement of the halogen atoms, more significant structural changes at the 2- and 5-positions of the pyrimidine ring can be explored. For example, the 2-position can be substituted with various amino groups, which can form hydrogen bonds with the target. nih.gov The nature of the substituent on the amino group can be varied to optimize these interactions.

The 5-position can also be a site for introducing different functionalities. In a series of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of an amino group at the C-5 position was one of the modifications that led to antitumor agents. nih.gov This suggests that exploring substitutions at the 5-position of the pyrimidine ring in this compound could lead to compounds with novel biological activities.

Table 3: Derivatization Strategies for the Pyrimidine Moiety

| Position | Modification Strategy | Rationale |

|---|---|---|

| 2-position | Replacement of Chlorine with various amines | Introduce hydrogen bond donors/acceptors and explore different steric and electronic environments nih.gov |

| 5-position | Replacement of Bromine with other halogens or small alkyl groups | Modulate lipophilicity and steric bulk nih.gov |

| 2- and 5-positions | Introduction of different functional groups | Explore new interactions with the target and potentially alter the mechanism of action |

Pharmacophore Modeling and Ligand-Based Design (based on in vitro activity data)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com Based on the in vitro activity data of a series of analogues of this compound, a ligand-based pharmacophore model can be developed.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond donor: The NH group of the indole ring.

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring.

A halogen bond donor: The bromine atom at the 5-position of the pyrimidine ring.

A hydrophobic/aromatic feature: The indole ring system.

An additional hydrophobic/halogen bond donor feature: The chlorine atom at the 2-position of the pyrimidine ring.

This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. dovepress.com Furthermore, the model can guide the design of new analogues by suggesting modifications that are likely to enhance binding affinity. For example, if the model indicates an unoccupied hydrophobic pocket near a specific part of the molecule, a hydrophobic group could be added to that position in a new analogue. The iterative process of designing, synthesizing, and testing new compounds based on the evolving pharmacophore model is a cornerstone of modern drug discovery.

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of functionalized indolyl-pyrimidines is an active area of research, with various methods being developed to create diverse compound libraries. nih.gov Future research on 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole will likely focus on developing more efficient and versatile synthetic routes. Current approaches often involve the condensation of an indole (B1671886) derivative with a functionalized pyrimidine (B1678525). nih.gov

Novel methodologies could include transition-metal-catalyzed cross-coupling reactions to introduce the indole moiety onto the pyrimidine core or vice-versa. researchgate.net Palladium-catalyzed C-H activation, for instance, has been successfully used for the synthesis of pyrimidinyl indoles. researchgate.net The development of one-pot or multicomponent reactions would also be a significant advancement, allowing for the rapid generation of analogs with diverse substitution patterns. rsc.org These advanced synthetic strategies would not only improve the efficiency of obtaining the target compound but also facilitate the creation of a library of related molecules for structure-activity relationship (SAR) studies. mdpi.com

| Synthetic Approach | Potential Advantages | Key Reagents/Catalysts |

| Cross-Coupling Reactions | High efficiency and functional group tolerance | Palladium or Copper catalysts |

| C-H Activation | Atom economy and direct functionalization | Palladium(II) acetate (B1210297) |

| Multicomponent Reactions | Step economy and diversity-oriented synthesis | Various catalysts depending on the reaction |

| Condensation Reactions | Straightforward and established methodology | Acid or base catalysis |

Advanced Mechanistic Studies of Biological Interactions at the Atomic Level

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and chemical biology. For this compound, future research should aim to elucidate its binding modes with potential protein targets at an atomic level. Given that many indole and pyrimidine derivatives exhibit anticancer activity, potential targets could include protein kinases, tubulin, or DNA. nih.govmdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting potential binding sites and understanding the energetic basis of these interactions. aip.orgresearchgate.net These in silico methods can guide the design of more potent and selective analogs. Experimental techniques like X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the compound bound to its target protein. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), can be employed to study the kinetics and thermodynamics of binding in solution.

Development of Chemical Probes for Cellular Pathway Interrogation

The inherent fluorescence of the indole scaffold makes it an attractive starting point for the development of chemical probes. nih.gov Future research could focus on modifying this compound to create fluorescent probes for imaging and sensing applications within living cells. The bromo and chloro substituents could be replaced with fluorophores or environmentally sensitive dyes.

These probes could be designed to report on specific cellular events, such as changes in pH, ion concentration, or enzyme activity. nih.gov For example, a probe could be developed to selectively bind to a particular protein, allowing for its localization and tracking within the cell. Such tools are invaluable for dissecting complex cellular pathways and understanding the molecular basis of disease. nih.gov

| Probe Type | Potential Application | Design Strategy |

| Fluorescent Probe | Cellular imaging and tracking of target proteins | Attachment of a fluorophore |

| pH Sensor | Measuring intracellular pH changes | Incorporation of a pH-sensitive moiety |

| Enzyme Activity Probe | Monitoring enzyme function in real-time | Design based on enzyme's catalytic mechanism |

Integration with Advanced High-Content Screening Technologies

High-content screening (HCS) is a powerful technology that allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner. nih.gov A library of compounds based on the this compound scaffold could be screened using HCS to identify molecules with specific cellular effects. nih.gov

Future research could involve developing cell-based assays to screen for compounds that induce apoptosis, inhibit cell migration, or alter specific signaling pathways. nih.govyoutube.com The multiplexed nature of HCS would allow for the rapid profiling of these compounds and the identification of potential "hits" for further development. nih.gov This approach can provide a wealth of information on the biological activities of the compound library and help to elucidate their mechanisms of action. youtube.com

Applications as Molecular Tools in Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable molecular tools for basic biological research. For instance, compounds that selectively inhibit a particular enzyme can be used to probe the function of that enzyme in cellular processes. acs.org

Derivatives of this scaffold could be developed as inhibitors of protein kinases, which are key regulators of cell signaling. nih.gov Such inhibitors would be instrumental in dissecting signaling pathways and understanding their role in health and disease. Furthermore, by attaching affinity tags or cross-linking agents to the molecule, it could be used for target identification and validation studies, helping to uncover new biological targets for drug discovery.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution. For example, similar indole-pyrimidine hybrids are synthesized using PEG-400/DMF (2:1) as a solvent system, with CuI as a catalyst and reaction times of ~12 hours. Key steps include:

- Dissolving intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) in solvent mixtures .

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Characterization by NMR, NMR, and HRMS to confirm structure and purity .

Optimization involves adjusting solvent polarity, catalyst loading (e.g., CuI), and reaction time to improve yields (reported 25–50% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : NMR detects aromatic protons (e.g., δ 7.23 ppm for indole protons) and coupling constants (e.g., for CH groups) . NMR may be used if fluorinated analogs are synthesized .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] at 427.0757) .

- TLC : Monitors reaction progress (e.g., R = 0.30 in 70:30 ethyl acetate/hexane) .

Q. How are common impurities identified and mitigated during synthesis?

Impurities often arise from incomplete coupling or side reactions (e.g., residual DMF or PEG-400). Strategies include:

- Repeated washing with water/ethyl acetate to remove polar solvents .

- Flash chromatography to separate byproducts with distinct polarities .

- HRMS to detect mass discrepancies (e.g., unreacted azide intermediates) .

Advanced Research Questions

Q. How can substituents on the pyrimidine and indole rings modulate biological activity?

Structural analogs in pharmacophore studies (e.g., 3-(piperidin-4-yl)-1H-indole derivatives) suggest that substituents influence receptor binding (e.g., 5HT1A-R and SERT affinity). For example:

- Bromine at the 5-position enhances steric bulk, potentially improving target engagement .

- Chlorine at the 2-position on pyrimidine may stabilize π-π stacking in enzyme active sites .

Rational design involves synthesizing analogs (e.g., replacing Br with F or CF) and evaluating SAR using in vitro assays .

Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how is SHELX employed?

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard.

- SHELX workflows include data integration (SHELXS/SHELXD), phase determination (SHELXE), and refinement against high-resolution data .

- Challenges: Twinning or low-resolution data may require iterative refinement in SHELXL .

Q. What mechanistic insights explain the role of CuI in synthesis?

CuI catalyzes azide-alkyne cycloaddition via a stepwise mechanism:

Cu(I) coordinates to the alkyne, lowering activation energy for triazole formation.

Oxidative dimerization of Cu intermediates may occur, necessitating inert conditions to prevent catalyst deactivation .

Alternative catalysts (e.g., Ru complexes) can be explored for regioselectivity.

Q. How can discrepancies in synthesis yields (e.g., 25% vs. 50%) be systematically addressed?

- Variable Factors : Catalyst loading (CuI), solvent purity, and temperature gradients.

- Troubleshooting :

- Use degassed solvents to prevent Cu oxidation.

- Optimize stoichiometry (e.g., excess alkyne vs. azide) .

- Monitor reaction progress with TLC/LC-MS to identify quenching points.

Q. What computational strategies support pharmacophore modeling for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.